Cas no 2944-19-6 (9,10-Anthracenedione,1-[(4-methylphenyl)amino]-)

9,10-Anthracenedione,1-[(4-methylphenyl)amino]- structure
2944-19-6 structure
Product Name:9,10-Anthracenedione,1-[(4-methylphenyl)amino]-
CAS No:2944-19-6
MF:C21H15NO2
MW:313.349305391312
CID:259361
PubChem ID:76264
Update Time:2025-04-19

9,10-Anthracenedione,1-[(4-methylphenyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,1-[(4-methylphenyl)amino]-
    • 1-(4-methylanilino)anthracene-9,10-dione
    • 1-((4-Methylphenyl)amino)anthraquinone
    • 1-[(4-methylphenyl)amino]anthracene-9,10-dione
    • 9,10-Anthracenedione, 1-((4-methylphenyl)amino)-
    • 1-(p-Tolylamino)anthracene-9,10-dione
    • 2944-19-6
    • UNII-2FF7ZYK46U
    • 1-((4-METHYLPHENYL)AMINO)-9,10-ANTHRACENEDIONE
    • 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-
    • 1-(4-methylanilino)anthraquinone
    • DTXSID3062730
    • EINECS 220-944-9
    • NS00028696
    • SCHEMBL1275834
    • 2FF7ZYK46U
    • 1-[(4-METHYLPHENYL)AMINO]ANTHRAQUINONE
    • AKOS000592682
    • 1-(p-toluidino)anthraquinone
    • Inchi: 1S/C21H15NO2/c1-13-9-11-14(12-10-13)22-18-8-4-7-17-19(18)21(24)16-6-3-2-5-15(16)20(17)23/h2-12,22H,1H3
    • InChI Key: LMJVMVCQHQVJDB-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C2C=CC=C(C=21)NC1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 313.11035
  • Monoisotopic Mass: 313.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.17
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